Cas no 49840-61-1 (1,4-Piperazinediamine,N1,N1,N4,N4-tetramethyl-)
49840-61-1 structure
Product Name:1,4-Piperazinediamine,N1,N1,N4,N4-tetramethyl-
CAS No:49840-61-1
MF:C8H20N4
MW:172.271201133728
CID:325684
PubChem ID:45099570
Update Time:2025-04-19
1,4-Piperazinediamine,N1,N1,N4,N4-tetramethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Piperazinediamine,N1,N1,N4,N4-tetramethyl-
- 1-(3-HYDRAZINOPROPYL)-4-METHYLPIPERAZINE
- 1,4-Piperazinediamine,N,N,N,N-tetramethyl-(9CI)
- 1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-diamine
- 1,4-bis(dimethylamino)piperazine
- 1,4-Piperazinediamine,N,N,N',N'-tetramethyl- (9CI)
- AG-F-66970
- CTK4J1754
- N,N,N',N'-TETRAMETHYLPIPERAZINE-1,4-DIAMINE
- tetra-N-methyl-piperazine-1,4-diamine
- 49840-61-1
- DTXSID90667969
- N~1~,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-diamine
-
- Inchi: 1S/C8H20N4/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-8H2,1-4H3
- InChI Key: KXJJDMCJYYFJEH-UHFFFAOYSA-N
- SMILES: N1(CCN(CC1)N(C)C)N(C)C
Computed Properties
- Exact Mass: 172.169
- Monoisotopic Mass: 172.169
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 13A^2
- XLogP3: 0.5
1,4-Piperazinediamine,N1,N1,N4,N4-tetramethyl- Related Literature
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
49840-61-1 (1,4-Piperazinediamine,N1,N1,N4,N4-tetramethyl-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk
Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk